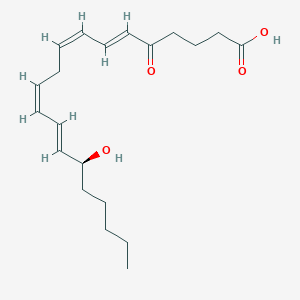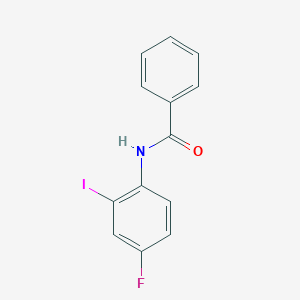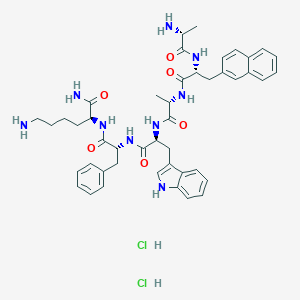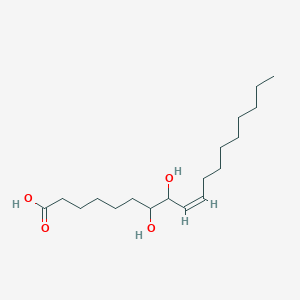
(Z)-7,8-dihydroxyoctadec-9-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-7,8-dihydroxyoctadec-9-enoic acid, commonly known as 9-oxo-ODA, is a bioactive compound found in olive oil. It has gained attention in recent years due to its potential health benefits, particularly in the prevention and treatment of various diseases.
作用机制
The mechanism of action of 9-oxo-ODA is not fully understood, but it is believed to act through various pathways. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant and detoxification genes. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
9-oxo-ODA has been found to have numerous biochemical and physiological effects. It has been shown to reduce oxidative stress, which is a major contributor to the development of various diseases. It also has anti-inflammatory effects, which can help reduce the risk of chronic diseases such as heart disease and cancer. In addition, it has been found to improve glucose metabolism, which can help prevent and manage diabetes.
实验室实验的优点和局限性
One advantage of studying 9-oxo-ODA in the laboratory is that it can be easily synthesized or extracted from olive oil. In addition, it has been found to have low toxicity, making it a safe compound for use in experiments. However, one limitation is that it may not accurately reflect the effects of consuming olive oil, as it is just one of many bioactive compounds found in the oil.
未来方向
There are numerous future directions for research on 9-oxo-ODA. One area of interest is its potential use in the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its effects on gut microbiota, as recent studies have suggested that it may have prebiotic properties. Furthermore, more research is needed to fully understand the mechanisms of action of 9-oxo-ODA and its potential health benefits.
Conclusion
In conclusion, 9-oxo-ODA is a bioactive compound found in olive oil that has numerous potential health benefits. It has been found to have anti-inflammatory, antioxidant, and anticancer properties, as well as improve glucose metabolism and reduce blood pressure. Further research is needed to fully understand its mechanisms of action and potential applications in the prevention and treatment of various diseases.
合成方法
9-oxo-ODA can be synthesized from oleuropein, a phenolic compound found in olive leaves and fruits. The synthesis involves the hydrolysis of oleuropein to yield hydroxytyrosol, which is then oxidized to form 9-oxo-ODA. Alternatively, 9-oxo-ODA can be extracted directly from olive oil using chromatography techniques.
科学研究应用
Numerous studies have investigated the potential health benefits of 9-oxo-ODA. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been found to improve glucose metabolism, reduce blood pressure, and protect against neurodegenerative diseases.
属性
CAS 编号 |
143288-65-7 |
|---|---|
产品名称 |
(Z)-7,8-dihydroxyoctadec-9-enoic acid |
分子式 |
C18H34O4 |
分子量 |
314.5 g/mol |
IUPAC 名称 |
(Z)-7,8-dihydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-10-13-16(19)17(20)14-11-9-12-15-18(21)22/h10,13,16-17,19-20H,2-9,11-12,14-15H2,1H3,(H,21,22)/b13-10- |
InChI 键 |
WBZXABQRBWTVNN-RAXLEYEMSA-N |
手性 SMILES |
CCCCCCCC/C=C\C(C(CCCCCC(=O)O)O)O |
SMILES |
CCCCCCCCC=CC(C(CCCCCC(=O)O)O)O |
规范 SMILES |
CCCCCCCCC=CC(C(CCCCCC(=O)O)O)O |
同义词 |
7,8-dihydroxylinoleic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)

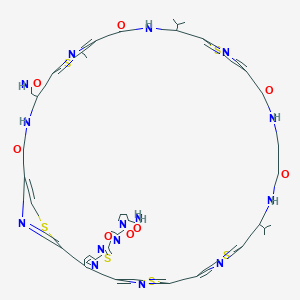

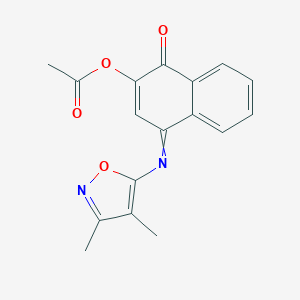
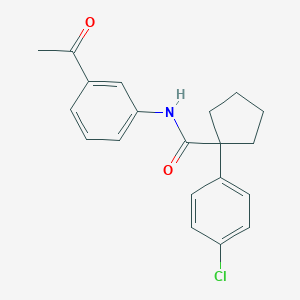
![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B234641.png)
